Cyclobutanecarboxylic acid
CAS No.: 3721-95-7
Cat. No.: VC21336106
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3721-95-7 |
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Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | cyclobutanecarboxylic acid |
Standard InChI | InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) |
Standard InChI Key | TXWOGHSRPAYOML-UHFFFAOYSA-N |
SMILES | C1CC(C1)C(=O)O |
Canonical SMILES | C1CC(C1)C(=O)O |
Appearance | Clear Colourless Oil |
Boiling Point | 190.0 °C |
Melting Point | -2.0 °C |
Physical and Chemical Properties
Structural Characteristics
Cyclobutanecarboxylic acid consists of a cyclobutane ring (a four-membered carbon ring) with a carboxylic acid (-COOH) functional group attached to one of the carbon atoms. This structure creates a molecule with distinct geometric constraints due to the ring strain inherent in the four-membered cyclobutane system. The strained nature of the cyclobutane ring contributes to the compound's reactivity in various chemical transformations.
The carboxylic acid group provides typical acid functionality, allowing for reactions such as esterification, amide formation, and salt formation. The combination of the strained ring and the reactive carboxylic acid group gives cyclobutanecarboxylic acid its distinctive chemical behavior and utility in organic synthesis.
Physical Properties
Cyclobutanecarboxylic acid exhibits several characteristic physical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:
The relatively low melting point and moderate boiling point of cyclobutanecarboxylic acid make it a liquid at room temperature, facilitating its handling in laboratory and industrial settings. Its moderate water solubility and good solubility in organic solvents make it versatile for various chemical transformations and purification processes.
Chemical Properties
Cyclobutanecarboxylic acid exhibits chemical properties typical of carboxylic acids combined with the unique reactivity patterns associated with its cyclobutane ring structure. The compound has a pKa value of 4.785 at 25°C, indicating its acidic nature . This acidity allows it to react with bases to form carboxylate salts, which can be useful in various applications.
The carboxylic acid functional group can undergo typical reactions such as esterification with alcohols, amide formation with amines, and reduction to alcohols or aldehydes. Additionally, the cyclobutane ring introduces strain into the molecule, which can influence its reactivity in certain chemical transformations. This strain energy can be harnessed in ring-opening reactions or other transformations where the release of ring strain provides a thermodynamic driving force.
The compound's chemical behavior is also influenced by its conformation, which is constrained by the cyclobutane ring. This conformational constraint can lead to distinctive stereochemical outcomes in reactions involving cyclobutanecarboxylic acid or its derivatives.
Synthesis Methods
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
The primary industrial method for synthesizing cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. This process is carried out by heating the precursor to approximately 160°C, which causes the release of carbon dioxide . The reaction can be represented as follows:
1,1-Cyclobutanedicarboxylic acid → Cyclobutanecarboxylic acid + CO2
The procedure typically involves placing 1,1-cyclobutanedicarboxylic acid in a distillation apparatus and heating it to around 160°C to initiate decarboxylation. After the carbon dioxide evolution ceases, the temperature is increased to distill the product. Fractions boiling between 189-195°C are collected as the crude product, which can be further purified by redistillation .
This method is particularly efficient, with reported yields of 86-91% and up to 97% under optimized conditions . The high yield and relatively straightforward procedure make this the preferred method for industrial production of cyclobutanecarboxylic acid.
Alternative Synthesis Routes
While decarboxylation of 1,1-cyclobutanedicarboxylic acid is the most common synthesis method, alternative routes have been developed:
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Photochemical [2+2] cycloaddition: This method involves the reaction of ethylene with acrylic acid under UV irradiation. As described in one synthesis route, 72 g of acrylic acid is combined with 500 g of methylene chloride and cooled to -70 to -50°C. Ethylene gas is then passed through the solution at a rate of 137 mL/min for 4 hours while irradiating with a 450W high-pressure mercury lamp. After distillation, this method yields cyclobutanecarboxylic acid with 99.5% purity and a yield of 97% .
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Hydrolysis of cyclobutanecarboxylic acid derivatives: Various cyclobutane derivatives can be hydrolyzed to yield cyclobutanecarboxylic acid. This approach is often used in laboratory-scale syntheses or when specific substitution patterns are required.
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Recent developments in the synthesis of substituted cyclobutanecarboxylic acids have focused on stereoselective methods. For example, the diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives has been developed to synthesize cis-1,3-disubstituted cyclobutane carboxylic acid derivatives, which are valuable intermediates in pharmaceutical synthesis .
Purification Methods
Several purification methods have been developed for cyclobutanecarboxylic acid:
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Distillation: The most common purification method involves distillation, collecting the fraction boiling between 189-195°C .
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Acid-base extraction: Dissolve the crude acid in aqueous sodium bicarbonate (HCO3) solution, acidify with hydrochloric acid (HCl), and extract with diethyl ether (Et2O). The organic layer is then washed with water, dried over sodium sulfate (Na2SO4), concentrated, and distilled through a column packed with glass helices .
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Salt formation: Purification can also be achieved through the formation of crystalline salts. For example, the S-benzylisothiuronium salt of cyclobutanecarboxylic acid has a melting point of 176°C and can be recrystallized from ethanol .
These purification methods can be selected based on the scale of production and the required purity of the final product. For laboratory-scale preparations, acid-base extraction followed by distillation is often preferred, while industrial-scale production typically relies on fractional distillation.
Applications
Role in Organic Synthesis
Cyclobutanecarboxylic acid serves as a valuable building block in organic synthesis due to its unique cyclobutane ring structure and carboxylic acid functionality. Its applications in organic synthesis include:
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Synthesis of cyclobutane derivatives: The cyclobutane ring structure makes it an important starting material for preparing various cyclobutane-containing compounds, which can have applications in pharmaceuticals, agrochemicals, and materials science .
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Preparation of amides and esters: The carboxylic acid group can undergo condensation reactions with amines and alcohols to form amides and esters, respectively. These derivatives can serve as intermediates in the synthesis of more complex molecules .
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Building block for heterocyclic compounds: Cyclobutanecarboxylic acid can be incorporated into heterocyclic structures, providing a rigid framework that can influence the biological activity of the resulting compounds.
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Chiral auxiliaries and ligands: Derivatives of cyclobutanecarboxylic acid have been used as chiral auxiliaries or ligands in asymmetric synthesis, taking advantage of the conformational constraints imposed by the cyclobutane ring.
Pharmaceutical Applications
The cyclobutane ring structure is found in various bioactive compounds, making cyclobutanecarboxylic acid an important building block in pharmaceutical synthesis:
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Development of receptor modulators: Cyclobutane-containing compounds have been developed as modulators for various receptors, including the retinoic acid receptor-related orphan receptor γt (RORγt). For example, the compound TAK-828F, which contains a cis-1,3-disubstituted cyclobutane carboxylic acid moiety, has been developed as an RORγt inverse agonist .
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Anti-inflammatory and immunomodulatory agents: Cyclobutane-containing compounds have shown promise as anti-inflammatory and immunomodulatory agents, making cyclobutanecarboxylic acid derivatives valuable starting materials in the development of new therapeutics.
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Structure-activity relationship studies: The rigid conformation of the cyclobutane ring makes cyclobutanecarboxylic acid derivatives useful in structure-activity relationship studies, where the spatial arrangement of functional groups can significantly impact biological activity.
The unique structural features of cyclobutanecarboxylic acid derivatives contribute to their biological activity profiles, making them valuable scaffolds in drug discovery and development.
Industrial Applications
Beyond its use in organic synthesis and pharmaceutical development, cyclobutanecarboxylic acid has found applications in various industrial processes:
These industrial applications demonstrate the versatility of cyclobutanecarboxylic acid beyond its role as a synthetic intermediate in pharmaceutical and fine chemical production.
Recent Research Developments
Recent research on cyclobutanecarboxylic acid and its derivatives has focused on several key areas:
Stereoselective Synthesis Methods
Significant advances have been made in the stereoselective synthesis of cyclobutanecarboxylic acid derivatives. For example, researchers have developed methods for the diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid derivatives, which are important scaffolds in pharmaceutical compounds .
One notable development is the diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives with sodium borohydride (NaBH4), which provides access to cis-1,3-disubstituted cyclobutane carboxylic acids with high stereoselectivity. This method has been applied to the synthesis of pharmaceutical intermediates, including components of the RORγt inverse agonist TAK-828F .
The development of these stereoselective methods has expanded the synthetic utility of cyclobutanecarboxylic acid derivatives, enabling the preparation of compounds with defined stereochemistry for applications in drug discovery and development.
Novel Derivatives and Their Applications
Research has also focused on the synthesis and evaluation of novel cyclobutanecarboxylic acid derivatives with potential biological activity. These studies have explored the relationship between the constrained geometry of the cyclobutane ring and biological activity, leading to the identification of compounds with promising pharmacological properties.
For example, cis-3-({(5R)-5-[(7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl}carbonyl)cyclobutyl]acetic acid (TAK-828F) incorporates a cyclobutane carboxylic acid moiety and has been developed as a potent and selective RORγt inverse agonist with potential applications in the treatment of inflammatory and autoimmune diseases .
Scalable Synthesis Methods
Recent research has also focused on developing scalable synthesis methods for cyclobutanecarboxylic acid and its derivatives. These efforts aim to improve the efficiency, sustainability, and cost-effectiveness of production processes, making these compounds more accessible for various applications.
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